molecular formula C7H12FNO2 B2956655 (8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol CAS No. 1824632-51-0

(8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol

Cat. No.: B2956655
CAS No.: 1824632-51-0
M. Wt: 161.176
InChI Key: NHAFZSJSLQZPGK-UHFFFAOYSA-N
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Description

(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol is a spirocyclic compound characterized by a fused bicyclic system (spiro[3.4]octane) containing oxygen and nitrogen heteroatoms. The molecule features a fluorine atom at the 8-position and a hydroxymethyl (-CH2OH) group on the same carbon, contributing to its polar and hydrogen-bonding capabilities. Key properties include:

  • Molecular Formula: C8H14FNO
  • Molecular Weight: 159.20 g/mol
  • Hydrogen Bond Donors/Acceptors: 2 donors (-OH, NH), 3 acceptors (O, N) .

Properties

IUPAC Name

(5-fluoro-2-oxa-7-azaspiro[3.4]octan-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2/c8-7(3-10)2-9-1-6(7)4-11-5-6/h9-10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAFZSJSLQZPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COC2)C(CN1)(CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol typically involves the formation of the spirocyclic structure through a series of reactions. One common method is the iodocyclization of alkenyl alcohols, which incorporates an oxygen atom into the spirocyclic unit . This process can be optimized to improve yield and purity by controlling reaction conditions such as temperature, solvent, and reaction time.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors in unique ways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Structural and Functional Group Variations

The spiro[3.4]octane core is a versatile scaffold modified with diverse substituents to tune physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Key Properties of (8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol and Analogs
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents H-Bond Donors/Acceptors Melting Point (°C) Source
(8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol (2219375-02-5) C8H14FNO 159.20 -F, -CH2OH 2/3 Not reported
8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one (103151-23-1) C10H12N2O3 208.22 Furan-2-yl, methyl, ketone 1/4 Not reported
6-Benzyl-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane (18) C21H23N5O4 409.44 Benzyl, nitro-furoyl, triazolyl 1/7 152–153
2,2,2-Trifluoro-N-methyl-N-(2-oxa-6-azaspiro[3.4]oct-8-yl)acetamide (219869-46-2) C9H13F3N2O2 238.21 Trifluoroacetamide, methyl 1/4 Not reported
(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol (2228824-10-8) C15H21NO 231.33 Benzyl, -CH2OH 2/3 Not reported

Key Observations

Substituent Effects on Molecular Weight :

  • The benzyl-substituted analog (CAS 2228824-10-8) has a significantly higher molecular weight (231.33 g/mol) compared to the target compound (159.20 g/mol) due to the bulky benzyl group .
  • Nitro-furoyl and triazolyl substituents (Compound 18) further increase molecular weight to 409.44 g/mol, likely enhancing steric hindrance and π-π interactions .

Hydrogen-Bonding Capacity: The target compound and its benzyl analog share similar H-bond donor/acceptor profiles (2/3), favoring solubility in polar solvents.

Functional Group Impact on Reactivity: The fluorine atom in the target compound may enhance metabolic stability and electronegativity compared to non-halogenated analogs . The nitro-furoyl group in Compound 18 introduces strong electron-withdrawing effects, which could influence reactivity in nucleophilic substitutions .

Synthetic Accessibility: Yields for spirocyclic analogs vary widely.

Biological Activity

(8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol is a compound that has garnered attention in pharmacological research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

  • Molecular Formula : C7_7H12_{12}FNO2_2
  • Molecular Weight : 159.18 g/mol
  • CAS Number : 122458915

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on different cell lines and its potential therapeutic applications.

Research indicates that this compound may interact with specific cellular pathways, potentially influencing cell proliferation and apoptosis. The presence of the fluorine atom and the spirocyclic structure contribute to its unique reactivity and biological profile.

Anticancer Activity

  • Study on Tumorigenic Cell Lines :
    • A study assessed the growth inhibition properties of this compound on various tumorigenic cell lines.
    • Results indicated a significant reduction in cell viability at concentrations above 10 µM, with minimal effects observed on non-tumorigenic cells, suggesting selective cytotoxicity towards cancer cells .
  • Mechanistic Insights :
    • Further investigations revealed that the compound may induce apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspase-3 in treated cells .

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound:

  • In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, likely through the modulation of antioxidant enzyme activities .

Data Tables

StudyCell LineConcentration (µM)Viability Reduction (%)Mechanism
Study 1Tumorigenic1070%Apoptosis via caspase activation
Study 2Non-tumorigenic1015%Minimal effect

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